molecular formula C7H6Br2ClNO B180430 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide CAS No. 145905-09-5

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Cat. No. B180430
Key on ui cas rn: 145905-09-5
M. Wt: 315.39 g/mol
InChI Key: LKMXQTDXFUVXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05622982

Procedure details

To a solution of 10 g of 2-acetyl-5-chloropyridine in 150 ml of 48% aqueous hydrobromic acid are added 4 ml of bromine dissolved in 40 ml of hydrobromic acid, with stirring, drop by drop, at 80°. The mixture is stirred for additionally 3 hours at 80°. Afterwards the solution is evaporated in vacuo. The residue is triturated with acetone, filtered by suction, washed with acetone and dried in vacuo to yield yellow crystals of the compound, which is used for the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1)(=[O:3])[CH3:2].[Br:11]Br>Br>[BrH:11].[Br:11][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1)=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=NC=C(C=C1)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80°
STIRRING
Type
STIRRING
Details
The mixture is stirred for additionally 3 hours at 80°
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Afterwards the solution is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered by suction
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield yellow crystals of the compound, which
CUSTOM
Type
CUSTOM
Details
is used for the next step without purification

Outcomes

Product
Name
Type
Smiles
Br.BrCC(=O)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.